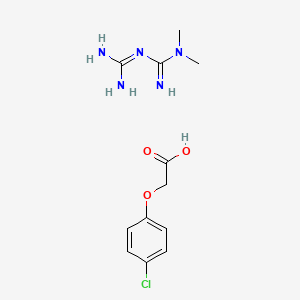
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is an antidiabetic compound belonging to the biguanide family. It is primarily used to combat hyperglycemia by improving insulin sensitivity. This compound has gained significant attention due to its potential benefits in managing blood sugar levels in diabetic patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves the reaction of guanidine with various organic compounds under controlled conditions. The process typically includes:
Reaction with Cyanoguanidine: Guanidine reacts with cyanoguanidine in the presence of a catalyst to form biguanide.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the reaction under controlled temperature and pressure.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active compounds.
Substitution: this compound can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other biguanide compounds.
Biology: Studied for its effects on cellular metabolism and insulin sensitivity.
Medicine: Widely used in the treatment of type 2 diabetes due to its ability to improve insulin sensitivity and lower blood glucose levels.
Industry: Employed in the production of antidiabetic medications and as a research tool in pharmaceutical development .
Mécanisme D'action
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine exerts its effects by improving insulin sensitivity in cells. It targets the insulin receptor pathways, enhancing glucose uptake and utilization. The molecular targets include:
Insulin Receptors: this compound binds to insulin receptors, enhancing their activity.
Glucose Transporters: It increases the expression of glucose transporters on cell membranes, facilitating glucose uptake.
AMP-Activated Protein Kinase (AMPK): This compound activates AMPK, a key regulator of cellular energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: Another biguanide compound used in diabetes treatment.
Phenformin: A biguanide with similar antidiabetic properties but higher toxicity.
Buformin: Similar to 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Unlike Phenformin, this compound has a lower risk of lactic acidosis, making it a safer option for long-term use .
Propriétés
Numéro CAS |
25672-33-7 |
|---|---|
Formule moléculaire |
C12H18ClN5O3 |
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C8H7ClO3.C4H11N5/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-9(2)4(7)8-3(5)6/h1-4H,5H2,(H,10,11);1-2H3,(H5,5,6,7,8) |
Clé InChI |
YMCZETULMSWVBI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
SMILES canonique |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Key on ui other cas no. |
25672-33-7 |
Synonymes |
Glucinan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















